molecular formula C21H19N5O3 B2503977 N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251593-73-3

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Numéro de catalogue B2503977
Numéro CAS: 1251593-73-3
Poids moléculaire: 389.415
Clé InChI: AZKQGMJJDOFIIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiasthma Agents

Compounds with triazolopyridazine structure have been found active as mediator release inhibitors, indicating potential applications in the development of antiasthma agents. The synthesis of these compounds involves reacting arylamidines with certain reagents to yield pyrimidinones, which upon further processing, give rise to triazolopyridazines with significant activity in inhibiting mediator release, a crucial aspect in asthma treatment (Medwid et al., 1990).

Anticancer Agents

Modifications of triazolopyridine derivatives by replacing the acetamide group with alkylurea have demonstrated remarkable anticancer effects with reduced toxicity, offering insights into the design of potent anticancer agents with low side effects. These derivatives have shown potent antiproliferative activities against various human cancer cell lines and significantly inhibited tumor growth in animal models, highlighting their potential as effective anticancer agents (Wang et al., 2015).

Antiviral Activity

Certain triazolopyridazine derivatives have shown promising antiviral activity against the hepatitis A virus (HAV), suggesting their utility in developing new antiviral therapies. The synthesis of these compounds involves the preparation of novel derivatives that upon testing, revealed significant effects in reducing virus count, with some compounds exhibiting the highest efficacy against HAV compared to others (Shamroukh & Ali, 2008).

Structure and Medicinal Chemistry Studies

In-depth studies on the synthesis, structure analysis, and biological evaluation of triazolopyridazine derivatives offer valuable insights into their pharmacological potential. These studies involve comprehensive synthetic routes, characterization techniques, and theoretical calculations to understand the compounds' properties and interactions at the molecular level. Such research underpins the development of new therapeutic agents based on the triazolopyridazine scaffold (Sallam et al., 2021).

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-16(9-11-17)22-20(27)14-25-21(28)26-19(24-25)13-12-18(23-26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQGMJJDOFIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.